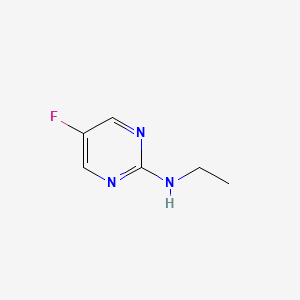

N-Ethyl-5-fluoropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

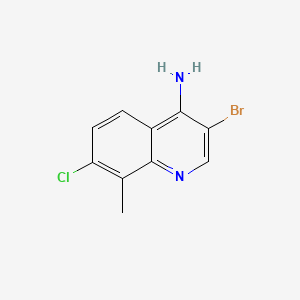

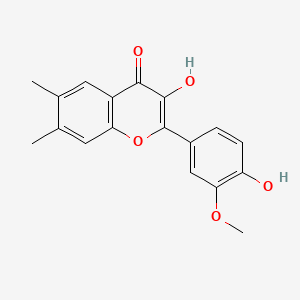

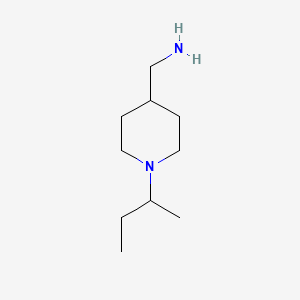

“N-Ethyl-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C6H8FN3. It has a molecular weight of 141.15 .

Synthesis Analysis

The synthesis of “N-Ethyl-5-fluoropyrimidin-2-amine” can be achieved through several steps. One method involves the alkylation of diisopropylamine with diethyl sulfate . Another method involves the reaction of ammonia with an alkylhalide to form a monoalkylammonium salt .Molecular Structure Analysis

The molecular structure of “N-Ethyl-5-fluoropyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 5-position with a fluorine atom and at the 2-position with an amine group .Chemical Reactions Analysis

“N-Ethyl-5-fluoropyrimidin-2-amine” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions with alkyl halides . It can also undergo reactions involving alkyl groups, such as SN2 reactions .Applications De Recherche Scientifique

Kinase Inhibition and Anticancer Agents

N-Ethyl-5-fluoropyrimidin-2-amine and its derivatives play a pivotal role in the synthesis of kinase inhibitors, which are integral in cancer therapy. Wada et al. (2012) discussed the synthesis of novel compounds derived from 5-fluoropyrimidine, recognized for its presence in anticancer agents like 5-fluorouracil (5-FU). They successfully synthesized two series of novel compounds, namely 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, aimed at discovering kinase inhibitors (Wada et al., 2012). This suggests the potential of N-Ethyl-5-fluoropyrimidin-2-amine derivatives in enhancing anticancer treatments by targeting kinases.

Biocatalysis in Pharmaceutical Synthesis

Meadows et al. (2013) showcased the efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a compound structurally similar to N-Ethyl-5-fluoropyrimidin-2-amine, using an ω-transaminase biocatalyst. This process exemplifies the efficiency and precision of biocatalysis in pharmaceutical synthesis, especially in achieving high enantiomeric excess (ee) and yield. The use of immiscible organic solvents like toluene was found to optimize the distribution of reactants without impairing the biocatalyst’s performance (Meadows et al., 2013).

Advancements in Biotransformation

Semproli et al. (2020) detailed the covalent immobilization of the (S)‐selective amine transaminase from Vibrio fluvialis (Vf‐ATA) and its application in synthesizing (S)‐1‐(5-fluoropyrimidin‐2‐yl)‐ethanamine, a close derivative of N-Ethyl-5-fluoropyrimidin-2-amine. This method used a packed-bed reactor for continuous flow biotransformation, demonstrating a significant step forward in biotransformation processes. The system included dimethyl carbonate as a green co-solvent, underscoring the move towards more environmentally friendly solvents in chemical synthesis (Semproli et al., 2020).

Safety and Hazards

Orientations Futures

The future directions for “N-Ethyl-5-fluoropyrimidin-2-amine” could involve its use in the synthesis of new compounds with potential antitrypanosomal and antiplasmodial activities . Another potential direction could be the development of new synthetic methods for its preparation .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of “N-Ethyl-5-fluoropyrimidin-2-amine”. For instance, one paper discusses the preparation of novel 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities . Another paper presents a new method for the selective fluorination of 2-aminopyrimidine derivatives .

Propriétés

IUPAC Name |

N-ethyl-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGTLALNMXHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693781 |

Source

|

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-5-fluoropyrimidin-2-amine | |

CAS RN |

1289386-10-2 |

Source

|

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)